REACTION_CXSMILES
|
[C:1]1([C@H:7]([N:9]=[C:10]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)[C:11]([F:14])([F:13])[F:12])[CH3:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C([BH3-])#N.[Na+].O.[C:26]1([CH3:36])[CH:31]=[CH:30][C:29]([S:32]([OH:35])(=[O:34])=[O:33])=[CH:28][CH:27]=1.CCCCCC>C1COCC1.CC(O)C>[F:12][C:11]([F:13])([F:14])[C@@H:10]([C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)[NH:9][C@@H:7]([C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1)[CH3:8].[S:32]([C:29]1[CH:30]=[CH:31][C:26]([CH3:36])=[CH:27][CH:28]=1)([O-:35])(=[O:34])=[O:33] |f:1.2,3.4|
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Name
|
product
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Quantity
|
11.1 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)[C@@H](C)N=C(C(F)(F)F)C1=CC=CC=C1
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Name
|
|
Quantity
|
5.3 g
|
Type
|
reactant
|
Smiles
|
C(#N)[BH3-].[Na+]
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
7.05 g
|
Type
|
reactant
|
Smiles
|
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
71 mL
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
71 mL
|
Type
|
solvent
|
Smiles
|
CC(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
at room temperature for 3 days
|
Duration
|
3 d
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with 1N HCl (to pH 1)
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (100 mL)
|
Type
|
WASH
|
Details
|
The organic layer was washed with water (3×50 mL) and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
dried at room temperature in vacuum
|
Type
|
CUSTOM
|
Details
|
to give crude product (10.2 g) as colorless liquid
|
Type
|
CUSTOM
|
Details
|
The obtained crude product
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated to reflux
|
Type
|
TEMPERATURE
|
Details
|
the solution was cooled to room temperature gradually
|
Type
|
STIRRING
|
Details
|
stirred at room temperature for 2 hours
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
The resulting crystal was collected by filtration
|
Type
|
WASH
|
Details
|
washed with a mixture of i-PrOH and n-hexane (1:1)
|
Type
|
CUSTOM
|
Details
|
dried at 40° C. overnight in vacuum
|
Duration
|
8 (± 8) h
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
FC([C@H](N[C@H](C)C1=CC=CC=C1)C1=CC=CC=C1)(F)F
|
Name
|
|
Type
|
product
|
Smiles
|
S(=O)(=O)([O-])C1=CC=C(C)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 146.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |